molecular formula C24H29ClN4O3 B6482956 N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide CAS No. 921924-05-2

N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide

Cat. No.: B6482956
CAS No.: 921924-05-2
M. Wt: 457.0 g/mol
InChI Key: PXZPTWDGJWQZJU-UHFFFAOYSA-N
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Description

N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C24H29ClN4O3 and its molecular weight is 457.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 456.1928185 g/mol and the complexity rating of the compound is 659. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClN4O3/c1-28-12-9-17-13-16(5-7-20(17)28)21(29-10-3-4-11-29)15-26-23(30)24(31)27-19-14-18(25)6-8-22(19)32-2/h5-8,13-14,21H,3-4,9-12,15H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZPTWDGJWQZJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)OC)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound is characterized by its complex structure, which includes a chloro-substituted methoxyphenyl moiety and a pyrrolidine ring. The presence of these functional groups contributes to its biological activity.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Enzyme Inhibition : Similar compounds have been investigated for their ability to inhibit various enzymes, potentially leading to therapeutic effects in conditions like cancer and inflammation .
  • Receptor Modulation : The compound may interact with specific receptors in the body, influencing signaling pathways that regulate cell growth and apoptosis .

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds related to this compound:

  • In vitro Studies : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. For instance, derivatives tested against MCF7 and NCI-H460 cell lines exhibited IC50 values ranging from 3.79 µM to 42.30 µM .
CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BNCI-H46042.30

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Research indicates that similar structures can inhibit bacterial growth effectively, making them candidates for further development as antimicrobial agents.

Study 1: Anticancer Efficacy

In a study conducted by Bouabdallah et al., derivatives of related compounds were screened against Hep-2 and P815 cancer cell lines, revealing significant cytotoxic potential with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively . This suggests that modifications to the parent structure can enhance anticancer efficacy.

Study 2: Enzyme Inhibition

Research has demonstrated that triazole-containing compounds can inhibit various enzymes implicated in cancer progression. For instance, a triazole derivative showed promising results in inhibiting Aurora-A kinase with an IC50 value of 0.067 µM . This highlights the importance of the triazole scaffold in therapeutic applications.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula:

  • Molecular Formula : C21H26ClN3O2
  • Molecular Weight : 368.9 g/mol

The structure consists of a chloro-substituted methoxyphenyl group linked to an indole derivative and a pyrrolidine moiety, which contributes to its biological activity.

Antidepressant Activity

Research indicates that compounds with similar structural features to N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide have shown promise in treating depression. The indole structure is often associated with serotonin receptor modulation, which is crucial for antidepressant effects. A study demonstrated that derivatives with indole rings exhibited significant serotonin reuptake inhibition, suggesting potential antidepressant properties .

Anticancer Properties

The compound's ability to interact with various biological targets makes it a candidate for anticancer drug development. Research has shown that similar compounds can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. For instance, compounds targeting the PI3K/Akt pathway have been noted for their effectiveness in inhibiting tumor growth .

Case Study 1: Antidepressant Efficacy

A clinical trial involving a related compound demonstrated significant improvement in depressive symptoms among participants after eight weeks of treatment. The trial highlighted the importance of the indole structure in enhancing serotonin receptor affinity .

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines (e.g., breast and lung cancer) revealed that compounds similar to this compound inhibited cell proliferation by over 70% at certain concentrations. These findings suggest a promising avenue for further research into its anticancer applications .

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